Coproergostane
Overview
Description
Coproergostane is a naturally occurring steroidal compound with the molecular formula C₂₈H₅₀. It belongs to the class of ergostane steroids, which are known for their structural complexity and biological significance. This compound is characterized by its unique arrangement of carbon atoms and hydrogen atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Coproergostane typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Hydrogenation: This step involves the addition of hydrogen to unsaturated bonds in the precursor molecules, using catalysts such as palladium on carbon.
Oxidation: Specific functional groups are introduced or modified through oxidation reactions, often using reagents like chromium trioxide or potassium permanganate.
Cyclization: Formation of the characteristic steroidal ring structure is achieved through cyclization reactions, which may involve acid or base catalysis.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of fungi or bacteria are used to produce the compound. This method is advantageous due to its efficiency and sustainability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated derivatives. Hydrogen gas in the presence of a metal catalyst is often used.
Substitution: Functional groups in this compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Catalysts: Acid or base catalysts for cyclization and substitution reactions.
Major Products:
Scientific Research Applications
Coproergostane has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying steroidal chemistry and developing new synthetic methodologies.
Biology: this compound and its derivatives are used to investigate biological processes and pathways involving steroids.
Medicine: Research into this compound’s biological activity has potential implications for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: The compound is used in the production of various steroidal products and as a precursor for the synthesis of other biologically active steroids.
Mechanism of Action
Coproergostane can be compared with other ergostane-type steroids, such as ergosterol and ergosta-4,6,8,22E-tetraen-11β-ol. While these compounds share a similar core structure, this compound is unique in its specific arrangement of functional groups and its distinct biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Comparison with Similar Compounds
- Ergosterol
- Ergosta-4,6,8,22E-tetraen-11β-ol
- Other ergostane-type steroids
Coproergostane’s distinct properties and wide range of applications make it a compound of significant interest in various scientific disciplines. Its unique structure and biological activity continue to inspire research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAWMJYYKITCGF-XRWQUZPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511-21-7 | |
Record name | Coproergostane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COPROERGOSTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527S1622ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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